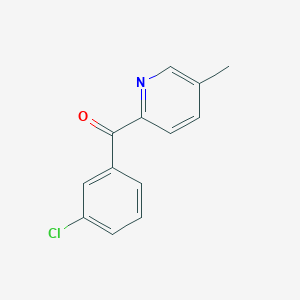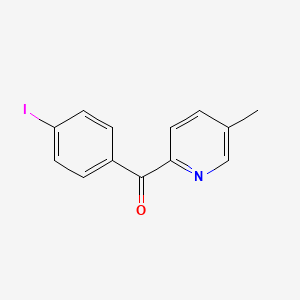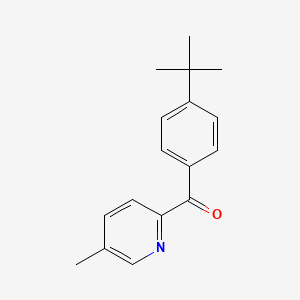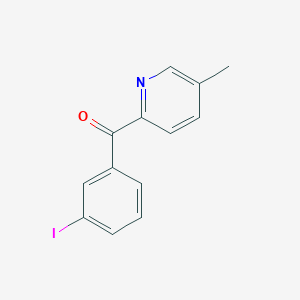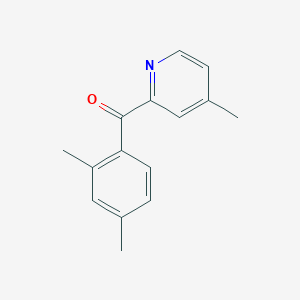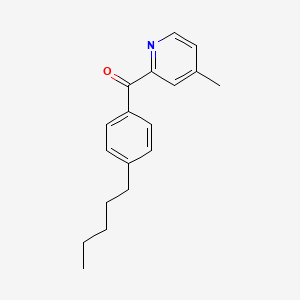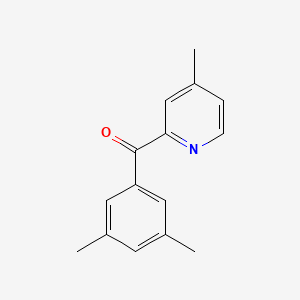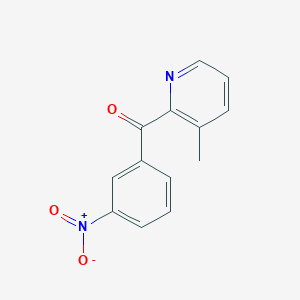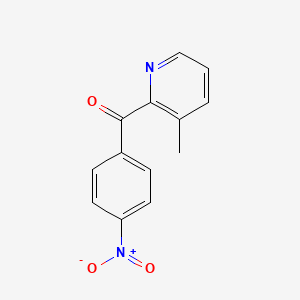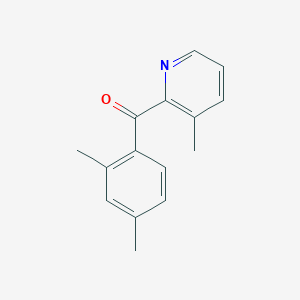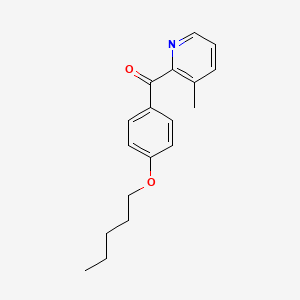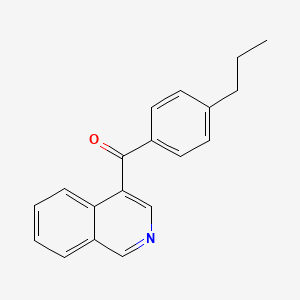
4-(4-Propylbenzoyl)isoquinoline
Vue d'ensemble
Description
4-(4-Propylbenzoyl)isoquinoline is an organic compound with the molecular formula C19H17NO . It has a molecular weight of 275.35 . The IUPAC name for this compound is 4-isoquinolinyl (4-propylphenyl)methanone .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The InChI code for this compound is 1S/C19H17NO/c1-2-5-14-8-10-15(11-9-14)19(21)18-13-20-12-16-6-3-4-7-17(16)18/h3-4,6-13H,2,5H2,1H3 .Applications De Recherche Scientifique
Chemical Synthesis and Organic Reactions
4-(4-Propylbenzoyl)isoquinoline, a derivative of isoquinoline, is utilized in various chemical synthesis and organic reactions. The compound has been involved in the synthesis of complex molecular structures such as hexahydrobenzo[f]isoquinolines, which can be achieved through various catalyzed reactions. For instance, BF3-promoted synthesis of diarylhexahydrobenzo[f]isoquinoline indicates a novel rearrangement reaction catalyzed by boron trifluoride etherate, showcasing the compound's versatility in ring transformations and electrophilic cyclization (Chang et al., 2010). Similar derivatives have been synthesized via gold(I)-catalyzed intramolecular cycloadditions and metal-free iodine-catalyzed aza-Prins cyclizations, demonstrating the compound's broad utility in synthesizing complex organic structures (Zhong et al., 2020); (Figueiredo et al., 2013).
Antitumor Activities
Certain derivatives of isoquinoline, similar to this compound, have demonstrated promising antitumor activities. For instance, compounds like 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines exhibited substantial cytotoxicity against various tumor cell lines, indicating the potential of isoquinoline derivatives in cancer treatment (Houlihan et al., 1995).
Analytical Chemistry and Detection
This compound and its derivatives can be important in analytical chemistry. For instance, HPLC determination conditions for contragestive agents related to isoquinoline derivatives have been studied, indicating the compound's role in improving detection and quantification methods in pharmaceutical analyses (Wang, 2014).
Electroluminescence and Material Science
Isoquinoline derivatives have been utilized in the synthesis of highly fluorescent, π-conjugated imidazole derivatives, showcasing their potential applications in optoelectronic devices. These compounds, when used in organic light-emitting diodes, can emit ideal blue and “pure” white light, indicating their significant role in developing new-age lighting and display technologies (Nagarajan et al., 2014).
Orientations Futures
The future directions for research on 4-(4-Propylbenzoyl)isoquinoline and other isoquinoline derivatives could involve further exploration of their synthesis methods, investigation of their chemical reactions, elucidation of their mechanisms of action, and assessment of their physical and chemical properties. Additionally, their potential biological and pharmaceutical activities could be explored further, which could lead to the development of new therapeutic agents .
Mécanisme D'action
Target of Action
Isoquinoline alkaloids, a class of compounds to which 4-(4-propylbenzoyl)isoquinoline belongs, are known to exhibit potent broad-spectrum anticancer activity .
Mode of Action
Isoquinoline alkaloids, in general, are known to exert their anticancer effects through various mechanisms, including the inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .
Biochemical Pathways
Isoquinoline alkaloids are known to interact with multiple biochemical pathways, leading to a broad spectrum of anticancer activity .
Result of Action
Isoquinoline alkaloids, in general, are known to inhibit cell proliferation and invasion, suppress tumor angiogenesis, and induce cell apoptosis .
Analyse Biochimique
Biochemical Properties
4-(4-Propylbenzoyl)isoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific isoform of cytochrome P450 involved . Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of metabolic enzymes and prolonged activation of apoptotic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver damage and neurotoxicity. The threshold for these adverse effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound can also affect the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in the efflux of drugs and other compounds . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular function.
Propriétés
IUPAC Name |
isoquinolin-4-yl-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-2-5-14-8-10-15(11-9-14)19(21)18-13-20-12-16-6-3-4-7-17(16)18/h3-4,6-13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEQAWRCUVBPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



